

MAX-40279 Hemiadipate: A Technical Overview of Preclinical Data

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MAX-40279 hemiadipate is an orally bioavailable, dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] Developed by Maxinovel Pharmaceuticals, this multi-kinase targeted inhibitor has been investigated for the treatment of Acute Myeloid Leukemia (AML), a disease in which FLT3 mutations are common and clinically challenging.[3][4] Preclinical studies have demonstrated that MAX-40279 is a potent and selective inhibitor, effective against both wild-type FLT3 and mutants that confer resistance to other FLT3 inhibitors.[1] Furthermore, its ability to inhibit FGFR is designed to overcome resistance mechanisms mediated by the bone marrow microenvironment.[3] In recognition of its potential, the U.S. Food and Drug Administration (FDA) granted MAX-40279 Orphan Drug Designation for the treatment of AML in March 2018.[3] This document provides a summary of the available preclinical data on MAX-40279.

Mechanism of Action

MAX-40279 exerts its antineoplastic activity by binding to and inhibiting both FLT3 and FGFR kinases. This dual inhibition disrupts the signal transduction pathways mediated by these receptors, which are crucial for the proliferation and survival of cancer cells. Notably, MAX-40279 has shown efficacy against FLT3 mutants, including the D835Y mutation, which is known to confer resistance to other FLT3 inhibitors like quizartinib and sorafenib.[1] The



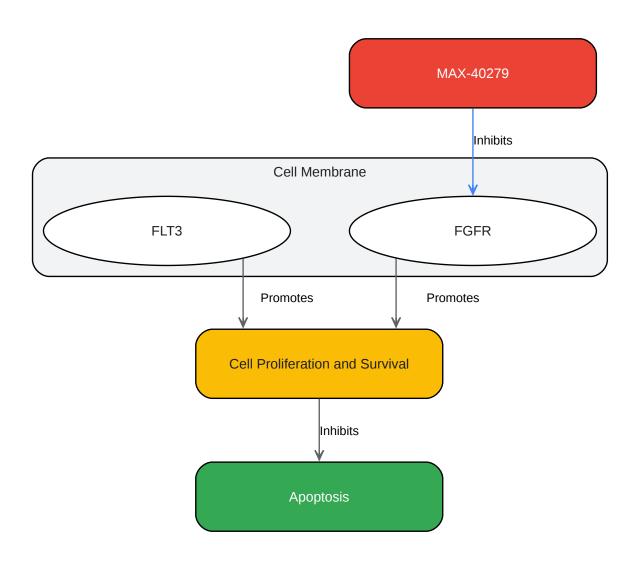




inhibition of the FGF/FGFR pathway is a key feature of MAX-40279, as this pathway's activation in the bone marrow can contribute to resistance against FLT3-targeted therapies.[3]

Below is a diagram illustrating the proposed mechanism of action of MAX-40279.





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Caption: Mechanism of action of MAX-40279 as a dual FLT3 and FGFR inhibitor.



Preclinical Data Summary

The preclinical evaluation of MAX-40279 involved a series of in vitro and in vivo studies to characterize its activity and pharmacokinetic profile. The key findings are summarized in the tables below.

In Vitro Efficacy

While specific IC50 values from enzymatic and cellular assays are not publicly available, the preclinical abstract indicates that MAX-40279 was tested against wild-type FLT3, FLT3-ITD, and the resistant FLT3-D835Y mutant, as well as FGFR subtypes 1, 2, and 3.[1]

Assay Type	Target(s)	Key Finding(s)
Enzymatic Assays	FLT3 (wild-type, ITD, D835Y), FGFR (1, 2, 3)	Potent inhibitor of both FLT3 and FGFR kinases.[1]
Cellular Assays	AML cell lines	Effective against FLT3 mutants (e.g., D835Y) that are resistant to other inhibitors.[1]

In Vivo Efficacy

MAX-40279 was evaluated in mouse xenograft models using human AML cell lines.

Animal Model	Cell Lines	Treatment Regimen	Key Finding(s)
Xenograft (Mouse)	MV4-11, KG-1	Oral administration	Inhibited AML xenograft tumor growth by 58% to 106% without significant body weight loss.[1]

Pharmacokinetics

Pharmacokinetic studies were conducted in Sprague-Dawley (SD) rats.



Species	Administration Route	Key Finding(s)
Rat (SD)	Oral	Achieved a much higher drug concentration in the bone marrow compared to plasma. [1]

Experimental Protocols

Detailed experimental protocols for the preclinical studies of MAX-40279 are not publicly available. The following are generalized descriptions based on the information provided in the conference abstract.[1]

Enzymatic Assays

The inhibitory activity of MAX-40279 was likely assessed using purified recombinant FLT3 (wild-type, ITD, and D835Y mutants) and FGFR (subtypes 1, 2, and 3) kinases. A typical kinase assay would involve incubating the enzyme with a substrate (e.g., a peptide) and ATP in the presence of varying concentrations of MAX-40279. The enzyme activity would be measured by quantifying the amount of phosphorylated substrate, often through methods like ELISA or radiometric assays. The IC50 value, representing the concentration of MAX-40279 required to inhibit 50% of the kinase activity, would then be determined.

Cellular Assays

The cellular activity of MAX-40279 was likely evaluated in AML cell lines known to harbor FLT3 mutations. Cells would be cultured in the presence of various concentrations of MAX-40279 for a defined period. The effect on cell viability and proliferation would be measured using assays such as MTT or CellTiter-Glo. These assays quantify the number of viable cells, allowing for the determination of an IC50 value in a cellular context.

Signal Transduction Assays

To confirm the mechanism of action within cells, signal transduction assays were likely performed. This would involve treating AML cells with MAX-40279 and then analyzing the phosphorylation status of downstream signaling proteins in the FLT3 and FGFR pathways. Techniques such as Western blotting or phospho-flow cytometry would be used to detect

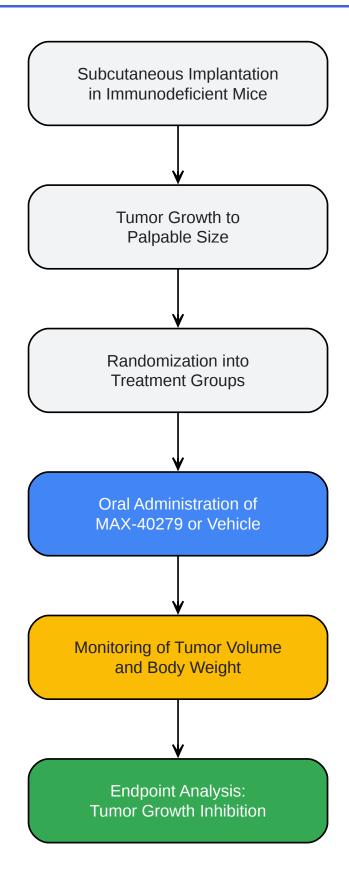


changes in the phosphorylation levels of key signaling molecules (e.g., STAT5, ERK, AKT) following drug treatment.

In Vivo Xenograft Studies

The in vivo efficacy of MAX-40279 was assessed in immunodeficient mice bearing tumors derived from human AML cell lines (MV4-11 and KG-1). A generalized workflow for such a study is depicted below.





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Caption: Generalized workflow for an in vivo xenograft study.



Conclusion

The available preclinical data for **MAX-40279 hemiadipate** suggest that it is a promising dual inhibitor of FLT3 and FGFR with potent activity against AML, including forms resistant to existing therapies. Its favorable pharmacokinetic profile, particularly its high concentration in the bone marrow, further supports its potential as a valuable therapeutic agent. Further publication of detailed preclinical and clinical data will be crucial in fully elucidating the therapeutic potential of MAX-40279.

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